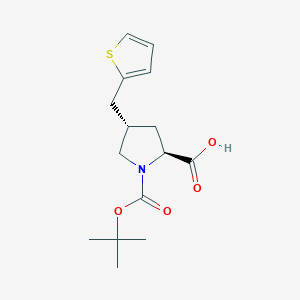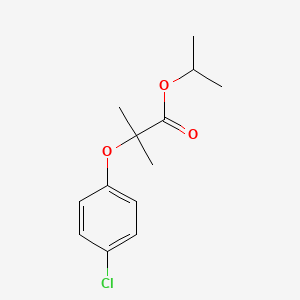
3,4-(乙撑二氧基)硫代苯酚
描述
3,4-(Ethylenedioxy)thiophenol is an organosulfur compound with the molecular formula C6H6O2S. It consists of a thiophene ring substituted at the 3 and 4 positions with an ethylene glycolyl unit. This compound is a colorless viscous liquid and is a precursor to various functional materials, including conductive polymers.
科学研究应用
3,4-(Ethylenedioxy)thiophenol has a wide range of applications in scientific research:
Biology: Its derivatives are explored for use in biosensors and bioelectronics due to their biocompatibility and conductivity.
Medicine: Research is ongoing into its potential use in drug delivery systems and medical diagnostics.
作用机制
Target of Action
3,4-(Ethylenedioxy)thiophenol is a versatile monomer used in the synthesis of conductive polymers . Its primary target is the formation of poly(3,4-ethylenedioxythiophene) (PEDOT), a highly stable and promising conducting polymer .
Mode of Action
3,4-(Ethylenedioxy)thiophenol interacts with its targets through a process of polymerization . This compound can be polymerized to form PEDOT, which is used in various applications due to its high electrical conductivity, low band gap, and outstanding environmental stability .
Biochemical Pathways
The polymerization of 3,4-(Ethylenedioxy)thiophenol leads to the formation of PEDOT, which is involved in various biochemical pathways. PEDOT has been employed for chemo/biosensors because of its high electrical conductivity . It’s also used in the synthesis of π-extended analogs of 3,4-ethylenedioxythiophenes and oligomers of the donor-acceptor type .
Pharmacokinetics
Its polymer product, pedot, is known for its high stability and conductivity .
Result of Action
The polymerization of 3,4-(Ethylenedioxy)thiophenol results in the formation of PEDOT, which exhibits high electrical conductivity and environmental stability . This makes it suitable for use in a variety of applications, including chemo/biosensors, semiconductor polymers for molecular electronics devices, electrolytic capacitors, electrochromic devices, and antistatic coatings .
Action Environment
The action of 3,4-(Ethylenedioxy)thiophenol is influenced by environmental factors. For instance, the polymerization process to form PEDOT can be affected by temperature and pH . Furthermore, the performance and stability of PEDOT in its applications can be influenced by environmental conditions such as humidity and temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-(Ethylenedioxy)thiophenol typically involves the reaction of 2,3-butanedione, trimethyl orthoformate, and ethylene glycol to form the dioxane ring. This is followed by sulfidization with elemental sulfur to produce the thiophene ring . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3,4-(Ethylenedioxy)thiophenol involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output.
化学反应分析
Types of Reactions
3,4-(Ethylenedioxy)thiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur compounds.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated or alkylated derivatives.
相似化合物的比较
Similar Compounds
3,4-(Ethylenedioxy)thiophene: Similar in structure but lacks the phenolic hydroxyl group.
Thiophene: The parent compound, which lacks the ethylene glycolyl substitution.
2,5-Dimethoxythiophene: Another derivative with different substituents on the thiophene ring.
Uniqueness
3,4-(Ethylenedioxy)thiophenol is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. Its ability to form highly conductive polymers makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c11-6-1-2-7-8(5-6)10-4-3-9-7/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTXRGFHGWXIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374514 | |
| Record name | 3,4-(Ethylenedioxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247228-28-0 | |
| Record name | 3,4-(Ethylenedioxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4-benzodioxine-6-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one](/img/structure/B1607636.png)
![3-Bromo-1-(4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl)propan-1-one](/img/structure/B1607639.png)


